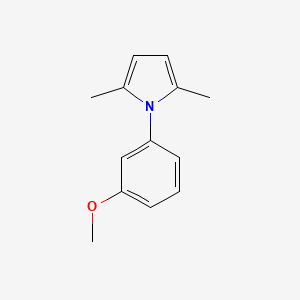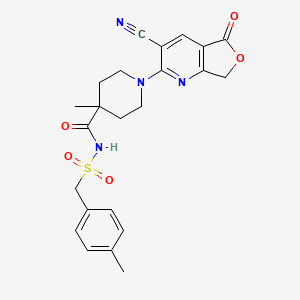
1-(3-Methoxyphenyl)-2,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-A-9 involves multiple steps, including the formation of ankyrin repeats and transmembrane domains. The exact synthetic routes and reaction conditions are complex and require precise control over temperature, pH, and other reaction parameters .
Industrial Production Methods: Industrial production of OSM-A-9 typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: OSM-A-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in the reactions involving OSM-A-9 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving OSM-A-9 depend on the specific reagents and conditions used. These products are often intermediates that can be further modified for various applications .
Scientific Research Applications
OSM-A-9 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying sensory transduction pathways. In biology, it plays a crucial role in understanding olfaction and mechanosensation. In medicine, it has potential therapeutic applications for treating sensory disorders. In industry, it is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of OSM-A-9 involves its interaction with specific molecular targets and pathways. It is required for the activity of the predicted G-protein-coupled odorant receptor, which acts in the olfactory neurons. Its similarity to other G-protein-regulated transduction channels suggests that OSM-A-9 is involved in signaling pathways that are crucial for sensory transduction .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to OSM-A-9 include other transient receptor potential channels, such as those found in Drosophila. These compounds share structural similarities and are involved in similar sensory transduction processes .
Uniqueness: What sets OSM-A-9 apart from other similar compounds is its specific role in olfaction and mechanosensation in Caenorhabditis elegans. Its unique structure, which includes ankyrin repeats and multiple transmembrane domains, allows it to function in a distinct manner compared to other related compounds .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C13H15NO/c1-10-7-8-11(2)14(10)12-5-4-6-13(9-12)15-3/h4-9H,1-3H3 |
InChI Key |
GVGRVGMGPYDHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798666.png)
![6-Bromo-4-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B10798671.png)
![3-[4-(2-Hydroxyethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798674.png)
![6-Bromo-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798682.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
![6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798693.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798696.png)

![(5Z)-5-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798702.png)
![4-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B10798710.png)
![4-[2,5-dimethyl-3-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzonitrile](/img/structure/B10798720.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide](/img/structure/B10798729.png)

